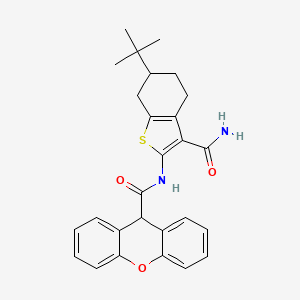![molecular formula C12H23N5O4 B11597168 (2E,2'E)-N,N'-(iminodipropane-3,1-diyl)bis[2-(hydroxyimino)propanamide]](/img/structure/B11597168.png)
(2E,2'E)-N,N'-(iminodipropane-3,1-diyl)bis[2-(hydroxyimino)propanamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(HYDROXYIMINO)-N-[3-({3-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]PROPYL}AMINO)PROPYL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes multiple hydroxyimino groups and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(HYDROXYIMINO)-N-[3-({3-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]PROPYL}AMINO)PROPYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of propanamide derivatives with hydroxylamine under controlled conditions to introduce the hydroxyimino groups. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(HYDROXYIMINO)-N-[3-({3-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]PROPYL}AMINO)PROPYL]PROPANAMIDE undergoes several types of chemical reactions, including:
Oxidation: The hydroxyimino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkages.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(2E)-2-(HYDROXYIMINO)-N-[3-({3-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]PROPYL}AMINO)PROPYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-(HYDROXYIMINO)-N-[3-({3-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]PROPYL}AMINO)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets. The hydroxyimino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Uniqueness
(2E)-2-(HYDROXYIMINO)-N-[3-({3-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]PROPYL}AMINO)PROPYL]PROPANAMIDE is unique due to its multiple hydroxyimino groups and amide linkages, which confer distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C12H23N5O4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-N-[3-[3-[[(2E)-2-hydroxyiminopropanoyl]amino]propylamino]propyl]propanamide |
InChI |
InChI=1S/C12H23N5O4/c1-9(16-20)11(18)14-7-3-5-13-6-4-8-15-12(19)10(2)17-21/h13,20-21H,3-8H2,1-2H3,(H,14,18)(H,15,19)/b16-9+,17-10+ |
InChI Key |
YTLCBOMPDFFOGW-CZCYGEDCSA-N |
Isomeric SMILES |
C/C(=N\O)/C(=O)NCCCNCCCNC(=O)/C(=N/O)/C |
Canonical SMILES |
CC(=NO)C(=O)NCCCNCCCNC(=O)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{4-[(ethoxycarbonyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11597094.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11597100.png)

![Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-propyloxolane-3-carboxylate](/img/structure/B11597105.png)
![(2E)-1-cyclopropyl-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}prop-2-en-1-one](/img/structure/B11597106.png)
![1-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-benzylsulfanyl-ethanone](/img/structure/B11597109.png)
![(2E)-4-{[6-benzyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B11597118.png)
![ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597125.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11597127.png)
![N-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}hexanamide](/img/structure/B11597130.png)
![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11597133.png)
![(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11597135.png)
![ethyl 2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B11597143.png)
![5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11597158.png)
